20-ossosteroidi

20-Oxosteroids are a class of steroid compounds characterized by the presence of an oxygen atom at the C20 position, which distinguishes them from their parent steroidal structures. These compounds exhibit a wide range of biological activities and are of significant interest in various fields such as pharmacology, endocrinology, and natural product research.

Structurally, 20-oxosteroids often possess a steroid nucleus with modifications at the C20 position. The oxygenation at this position can alter the molecule's physicochemical properties, enhancing its stability or modifying its biological behavior. For instance, these compounds may display anti-inflammatory, immunomodulatory, and antiproliferative activities.

In pharmaceutical applications, 20-oxosteroids have shown promise in the treatment of conditions such as arthritis, cancer, and autoimmune disorders. The structural diversity of these molecules allows for the design of targeted therapeutic agents with improved efficacy and reduced side effects compared to their non-oxidized counterparts.

Overall, 20-oxosteroids represent a promising area of research with potential for developing novel drugs and therapeutics in various medical fields.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

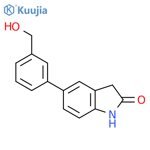

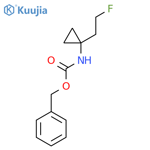

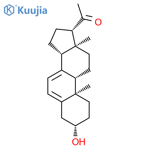

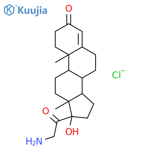

|

Pregna-4,9(11)-diene-3,20-dione,16,17-epoxy-, (16a)- | 94088-90-1 | C21H26O3 |

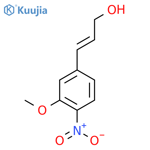

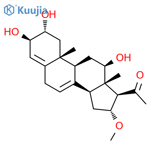

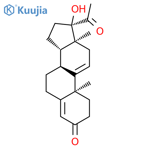

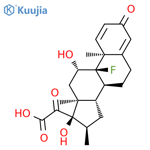

|

Pregna-4,7-dien-20-one, 2,3,12-trihydroxy-16-methoxy-, (2a,3b,12b,16a)- | 109237-02-7 | C22H32O5 |

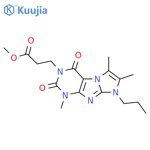

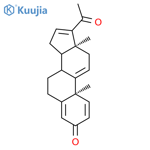

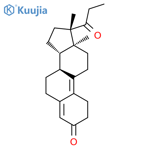

|

Pregna-1,4,9(11),16-tetraene-3,20-dione | 117048-56-3 | C21H24O2 |

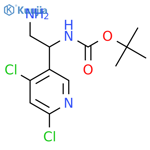

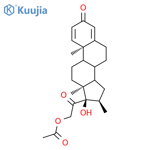

|

21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | 24510-54-1 | C24H32O5 |

|

7,8-Dehydro Pregnenolone | 1158830-87-5 | C21H30O2 |

|

21-Desacetoxy Anecortave | 34184-82-2 | C21H28O3 |

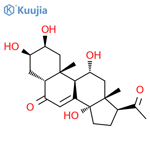

|

Pregn-7-ene-6,20-dione, 2,3,11,14-tetrahydroxy-, (2b,3b,5b,11a)- | 730978-47-9 | C21H30O6 |

|

Promegestone | 34184-77-5 | C22H30O2 |

|

21-Amino-17-hydroxyprogesteroneHydrochloride | 84869-30-7 | C21H31NO3.Cl- |

|

21-Carboxy Dexamethasone | 84449-15-0 | C22H27FO6 |

Letteratura correlata

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

Fornitori consigliati

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati